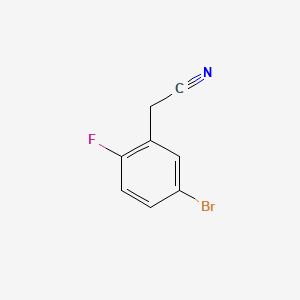

2-(5-Bromo-2-fluorophenyl)acetonitrile

Overview

Description

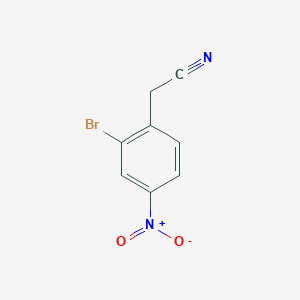

“2-(5-Bromo-2-fluorophenyl)acetonitrile” is a chemical compound with the CAS Number: 305800-60-6 . It has a molecular weight of 214.04 . It appears as a white to pale-yellow to yellow-brown solid .

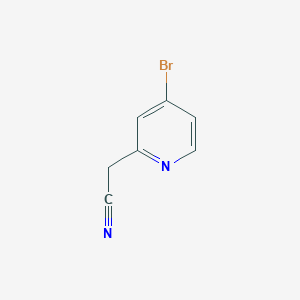

Molecular Structure Analysis

The molecular formula of “2-(5-Bromo-2-fluorophenyl)acetonitrile” is C8H5BrFN . The InChI code is 1S/C8H5BrFN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 .Chemical Reactions Analysis

Reactivity studies involving “2-(5-Bromo-2-fluorophenyl)acetonitrile”-related molecules have shown significant insights into nucleophilic attacks on carbon-carbon double bonds, demonstrating the compound’s reactivity towards various nucleophiles in acetonitrile.Physical And Chemical Properties Analysis

“2-(5-Bromo-2-fluorophenyl)acetonitrile” is a white to pale-yellow to yellow-brown solid . It has a molecular weight of 214.04 and a molecular formula of C8H5BrFN .Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor in the synthesis of complex molecules. Its incorporation into larger structures is crucial for developing new drugs, especially those targeting complex diseases where halogenated compounds are often used for their bioactivity .

Material Science

The compound’s unique properties make it suitable for creating new materials with specific characteristics. It can be used to modify the surface properties of materials or to create novel polymers with enhanced durability and chemical resistance .

Analytical Chemistry

2-(5-Bromo-2-fluorophenyl)acetonitrile: can be used as a standard or reagent in analytical chemistry to identify or quantify substances. Its precise structure allows for accurate calibration in instrumental analysis .

Biochemistry

In biochemistry, this compound could be used to study enzyme-catalyzed reactions where halogenated molecules act as substrates or inhibitors. It can help in understanding the interaction between enzymes and halogenated substrates, which is valuable in drug design .

Environmental Applications

While not directly an application, understanding the environmental fate of 2-(5-Bromo-2-fluorophenyl)acetonitrile is crucial. Research can focus on its biodegradation or its potential to bioaccumulate, ensuring that any environmental release does not lead to long-term ecological impact .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

This compound is primarily used as a laboratory chemical

Mode of Action

It is known that brominated and fluorinated compounds can interact with various biological targets, potentially altering their function .

Biochemical Pathways

Similar compounds, such as 4-fluorophenylacetonitrile, have been shown to undergo biotransformation by marine fungi .

Pharmacokinetics

It is known that the compound has high gi absorption and is a cyp1a2 inhibitor .

Result of Action

It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

The action, efficacy, and stability of 2-(5-Bromo-2-fluorophenyl)acetonitrile can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It is also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name |

2-(5-bromo-2-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMIQENCTVIYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634625 | |

| Record name | (5-Bromo-2-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-fluorophenyl)acetonitrile | |

CAS RN |

305800-60-6 | |

| Record name | 5-Bromo-2-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305800-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)